molecular formula C35H72 B14260764 11,23-Dimethyltritriacontane CAS No. 163130-22-1

11,23-Dimethyltritriacontane

Cat. No.: B14260764
CAS No.: 163130-22-1
M. Wt: 492.9 g/mol
InChI Key: VHTJZKKRUJLYNH-UHFFFAOYSA-N
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Description

11,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a derivative of tritriacontane, characterized by the presence of two methyl groups at the 11th and 23rd positions of the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,23-Dimethyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

11,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur, replacing hydrogen atoms with halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Formation of 11,23-dimethyltritriacontanol, 11,23-dimethyltritriacontanal, or 11,23-dimethyltritriacontanoic acid.

    Reduction: Cleavage products such as smaller alkanes.

    Substitution: 11,23-dichlorotritriacontane or 11,23-dibromotritriacontane.

Scientific Research Applications

11,23-Dimethyltritriacontane has various applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons in different chemical reactions.

    Biology: Investigated for its role in biological membranes and its interaction with lipid bilayers.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.

Mechanism of Action

The mechanism of action of 11,23-Dimethyltritriacontane largely depends on its chemical interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other nonpolar molecules, potentially influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyltritriacontane
  • 5,15-Dimethyltritriacontane
  • 7,19-Dimethyltritriacontane

Uniqueness

11,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interaction patterns compared to other dimethyltritriacontane isomers.

Properties

CAS No.

163130-22-1

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

11,23-dimethyltritriacontane

InChI

InChI=1S/C35H72/c1-5-7-9-11-13-18-22-26-30-34(3)32-28-24-20-16-15-17-21-25-29-33-35(4)31-27-23-19-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3

InChI Key

VHTJZKKRUJLYNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

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